Cas no 177595-29-8 (5-(2-nitrophenyl)methyl-1H-1,2,3,4-tetrazole)

5-(2-nitrophenyl)methyl-1H-1,2,3,4-tetrazole 化学的及び物理的性質
名前と識別子
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- 5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
- 5-(2-nitrophenyl)methyl-1H-1,2,3,4-tetrazole
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- インチ: 1S/C8H7N5O2/c14-13(15)7-4-2-1-3-6(7)5-8-9-11-12-10-8/h1-4H,5H2,(H,9,10,11,12)
- InChIKey: QTFPZDIGKYZDMI-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C=CC=CC=1CC1N=NNN=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 232
- トポロジー分子極性表面積: 100
5-(2-nitrophenyl)methyl-1H-1,2,3,4-tetrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N498170-10mg |
5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole |
177595-29-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-113786-0.25g |
5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole |
177595-29-8 | 95% | 0.25g |
$289.0 | 2023-10-26 | |
Enamine | EN300-113786-1.0g |
5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole |
177595-29-8 | 95% | 1g |
$614.0 | 2023-06-09 | |
Enamine | EN300-113786-5.0g |
5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole |
177595-29-8 | 95% | 5g |
$1779.0 | 2023-06-09 | |
Aaron | AR01A287-100mg |
5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole |
177595-29-8 | 95% | 100mg |
$303.00 | 2025-02-08 | |
Aaron | AR01A287-50mg |
5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole |
177595-29-8 | 95% | 50mg |
$211.00 | 2025-02-08 | |
A2B Chem LLC | AV47963-2.5g |
5-[(2-Nitrophenyl)methyl]-1h-1,2,3,4-tetrazole |
177595-29-8 | 95% | 2.5g |
$1301.00 | 2024-04-20 | |
A2B Chem LLC | AV47963-5g |
5-[(2-Nitrophenyl)methyl]-1h-1,2,3,4-tetrazole |
177595-29-8 | 95% | 5g |
$1908.00 | 2024-04-20 | |
Enamine | EN300-113786-1g |
5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole |
177595-29-8 | 95% | 1g |
$614.0 | 2023-10-26 | |
1PlusChem | 1P01A1ZV-250mg |
5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole |
177595-29-8 | 95% | 250mg |
$413.00 | 2025-03-04 |
5-(2-nitrophenyl)methyl-1H-1,2,3,4-tetrazole 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
5-(2-nitrophenyl)methyl-1H-1,2,3,4-tetrazoleに関する追加情報
5-(2-Nitrophenyl)methyl-1H-1,2,3,4-Tetrazole (CAS No. 177595-29-8): A Comprehensive Overview
The compound 5-(2-nitrophenyl)methyl-1H-1,2,3,4-tetrazole (CAS No. 177595-29-8) is a fascinating organic molecule with significant applications in various fields of chemistry and materials science. This compound belongs to the class of tetrazoles, which are heterocyclic aromatic compounds containing four nitrogen atoms in a five-membered ring structure. The presence of the nitrophenyl group at the 5-position of the tetrazole ring introduces unique electronic and structural properties that make this compound highly versatile.
Tetrazoles are well-known for their stability and reactivity under certain conditions. The tetrazole ring system is a key structural feature that contributes to the compound's ability to act as a ligand in coordination chemistry or as a precursor in organic synthesis. Recent studies have highlighted the potential of tetrazole derivatives in drug discovery and materials science due to their ability to form stable complexes with metal ions and their role in click chemistry reactions.
The nitrophenyl group attached to the tetrazole ring introduces additional functionality to the molecule. Nitro groups are strong electron-withdrawing groups that can significantly influence the electronic properties of the compound. This makes 5-(2-nitrophenyl)methyl-1H-1,2,3,4-tetrazole an attractive candidate for applications in electrochemistry and optoelectronics. For instance, recent research has explored its use as a building block for organic semiconductors due to its ability to facilitate charge transport.
One of the most promising areas of research involving this compound is its application in click chemistry reactions. Click chemistry refers to a set of reactions that are efficient and selective under mild conditions. The tetrazole moiety in 5-(2-nitrophenyl)methyl-1H-1,2,3,4-tetrazole can undergo cycloaddition reactions with alkyne groups to form stable triazoles or other heterocyclic compounds. These reactions are widely used in drug discovery and materials synthesis due to their high yield and reliability.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of tetrazole derivatives like CAS No. 177595-29-8. Density functional theory (DFT) calculations have revealed that the presence of the nitro group enhances the electrophilicity of the tetrazole ring by withdrawing electron density through resonance effects. This makes the compound more reactive towards nucleophilic attack or conjugate addition reactions.
In addition to its chemical applications, 5-(2-nitrophenyl)methyl-1H-1,2,3,4-tetrazole has shown potential in biological systems as well. Studies have demonstrated its ability to act as a ligand for metalloenzymes or metalloproteins due to its nitrogen-rich structure. This property opens up possibilities for its use in enzyme inhibition studies or as a component in bioactive molecules.
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity levels. Common methods include nucleophilic substitution reactions or coupling reactions involving appropriate intermediates containing both tetrazole and nitrophenyl functionalities.
From an environmental perspective, understanding the degradation pathways and toxicity profiles of tetrazole derivatives like CAS No. 177595-29-8 is crucial for ensuring sustainable chemical practices. Recent studies have focused on identifying biodegradation mechanisms under aerobic and anaerobic conditions to assess their environmental impact.
In conclusion, 5-(2-nitrophenyl)methyl-1H-1,2,3,4-tetrazole (CAS No. 177595-29-8) stands out as a versatile compound with diverse applications across multiple disciplines within chemistry and biology. Its unique combination of structural features makes it an invaluable tool for researchers exploring new frontiers in organic synthesis, materials science
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